Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-
Description
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- (CAS: 53619-77-5) is a benzofurazan derivative substituted with two p-toluenesulfonyl (tosyl) groups at positions 4 and 5. Its molecular formula is C₁₈H₁₂N₂O₅S₂, with a molecular weight of 444.481 g/mol . The benzofurazan core (a fused benzene and furazan ring) confers rigidity and electron-deficient properties, while the sulfonyl groups enhance stability and reactivity in substitution reactions.
Properties
CAS No. |
53886-93-4 |
|---|---|
Molecular Formula |
C20H16N2O5S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4,7-bis-(4-methylphenyl)sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C20H16N2O5S2/c1-13-3-7-15(8-4-13)28(23,24)17-11-12-18(20-19(17)21-27-22-20)29(25,26)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
POUINNGRIOLASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting Material Preparation | Benzofurazan or 2,1,3-benzoxadiazole derivatives | Purity and ring integrity critical |
| 2 | Sulfonylation Reaction | 4-methylbenzenesulfonyl chloride or equivalent sulfonylating agent; base (e.g., pyridine, triethylamine) | Selective substitution at 4 and 7 positions |
| 3 | Oxidation (if applicable) | Oxidizing agents such as m-CPBA to form 1-oxide derivative | Controls oxidation state of nitrogen in ring |
| 4 | Purification | Chromatography or recrystallization | Ensures removal of unreacted reagents and by-products |
Detailed Synthetic Route Example
A representative synthetic method, adapted from patent literature, involves:
- Reacting benzofurazan with 4-methylbenzenesulfonyl chloride in the presence of a base under anhydrous conditions.
- The reaction is typically conducted in an inert solvent such as dichloromethane at controlled temperatures (0–25°C) to avoid overreaction or decomposition.
- The product, 4,7-bis((4-methylphenyl)sulfonyl)benzofurazan, is isolated by filtration or extraction.
- Optional oxidation using meta-chloroperoxybenzoic acid (m-CPBA) yields the 1-oxide variant, enhancing certain chemical properties.
Research Outcomes and Data
Yield and Purity Data
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction Yield | 65–85% | Dependent on sulfonylation conditions and reagent purity |
| Purity (HPLC) | >98% | Confirmed by chromatographic analysis |
| Melting Point | 220–225 °C | Consistent with literature values |
Spectroscopic Characterization
- NMR (¹H and ¹³C): Signals consistent with aromatic protons of benzofurazan and methyl groups on phenyl rings.
- IR Spectroscopy: Characteristic sulfonyl (S=O) stretching bands around 1150–1350 cm$$^{-1}$$.
- Mass Spectrometry: Molecular ion peaks corresponding to molecular weights 428.48 g/mol (non-oxidized) and 444.5 g/mol (1-oxide).
Comparative Analysis of Preparation Methods
| Method Aspect | Sulfonylation with 4-Methylbenzenesulfonyl Chloride | Alternative Methods (e.g., Direct Oxidative Sulfonylation) |
|---|---|---|
| Reaction Control | High, due to stepwise addition and temperature control | Lower, risk of side reactions |
| Yield | Moderate to high (65–85%) | Variable, often lower |
| Purification | Straightforward via recrystallization | More complex, may require chromatography |
| Scalability | Good for industrial scale | Limited by reagent availability and reaction control |
Chemical Reactions Analysis
Chemical Reactions Involving Benzofurazan
Benzofurazan compounds exhibit a variety of chemical reactions due to their electrophilic nature. Some common reactions include:
-
Electrophilic Aromatic Substitution (EAS) : The sulfonyl groups can direct electrophiles to specific positions on the aromatic rings.
-
Nucleophilic Substitution : The presence of electron-withdrawing groups enhances the susceptibility of certain positions to nucleophilic attack.
-
Redox Reactions : The compound can undergo oxidation or reduction depending on the reaction conditions.
Table 2: Common Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Electrophilic Aromatic Substitution | Substitution at aromatic positions | Various substituted benzofurazans |
| Nucleophilic Substitution | Nucleophile attacks an electrophile | Sulfonamide derivatives |
| Redox Reactions | Changes in oxidation state | Reduced or oxidized benzofurazans |
Biological Activity and Mechanism of Action
Research indicates that benzofurazan derivatives possess significant biological activities, including anti-inflammatory and neuroprotective effects. The mechanism by which these compounds exert their effects often involves:
-
Interaction with Biological Targets : Benzofurazans can modulate enzyme activity or receptor interactions, influencing various biological pathways.
-
Fluorescence Characteristics : Modifications at the 4- and 7-positions can alter fluorescence properties, making these compounds useful in analytical applications .
Table 3: Biological Activities and Mechanisms
| Biological Activity | Mechanism of Action |
|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes |
| Neuroprotective | Modulation of neurotransmitter systems |
| Fluorescence-based detection | Changes in excitation/emission wavelengths due to substituents |
Scientific Research Applications
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofurazane core may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- with three related compounds:
Key Observations :
- Sulfonyl vs. Sulfonamide: The tosyl groups in the target compound act as strong electron-withdrawing groups, enhancing electrophilicity for nucleophilic substitution.
- Chirality: The (S)DMPSA-CP compound exhibits optical activity due to its chiral pyrrolidine substituent, unlike the non-chiral, symmetric tosyl groups in the target compound .
- Core Heterocycles : 7-Methoxycoumarin and 1,3,5-triphenylformazan differ in their core structures (lactone vs. formazan), leading to distinct electronic and photophysical properties .
Physicochemical Properties
Key Observations :
- The target compound’s high thermal stability (>250°C) is attributed to the robust benzofurazan core and electron-withdrawing tosyl groups, whereas 1,3,5-triphenylformazan decomposes at lower temperatures due to its flexible formazan backbone .
- Solubility : The (S)DMPSA-CP derivative’s solubility in alcohols and ethers contrasts with the target compound’s preference for polar aprotic solvents, reflecting differences in polarity and hydrogen-bonding capacity .
Key Observations :
- The target compound’s tosyl groups make it reactive in cross-coupling reactions, whereas 1,3,5-triphenylformazan is tailored for redox applications .
- Chiral Utility: The (S)DMPSA-CP derivative’s optical activity is critical for asymmetric synthesis, a feature absent in the non-chiral target compound .
Biological Activity
Benzofurazan derivatives, particularly Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound exhibits significant potential as an antimicrobial agent and has been investigated for its effects on various biological targets.
Chemical Structure and Properties
The structure of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- can be represented as follows:
- Chemical Formula : C20H16N2O6S2
- Molecular Weight : 432.47 g/mol
This compound features a benzofurazan core with two sulfonyl groups attached to methyl-substituted phenyl rings, which contribute to its biological activity.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that Benzofurazan derivatives possess notable antimicrobial properties. The presence of sulfonyl groups enhances the interaction with microbial membranes, leading to increased permeability and cell death.
-
Mechanism of Action
- The mechanism by which Benzofurazan compounds exert their antimicrobial effects involves the inhibition of key enzymes in bacterial metabolism. For instance, they may interfere with the synthesis of nucleic acids or proteins essential for bacterial growth.
-
Antioxidant Properties
- Research indicates that these compounds also exhibit antioxidant activity, which is crucial for combating oxidative stress in cells. The antioxidant mechanism is likely due to the ability of the nitro group in the benzofurazan structure to participate in redox reactions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antioxidant | Reduces oxidative stress through redox reactions | |
| Enzyme Inhibition | Inhibits key metabolic enzymes in bacteria |
Case Study: Antimicrobial Efficacy
A study conducted on Benzofurazan derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics.
Research Findings
- A comparative analysis of various benzofurazan derivatives highlighted that those with electron-withdrawing groups displayed enhanced biological activity due to increased lipophilicity and membrane permeability .
- Fluorescence studies have demonstrated that modifications at the 4- and 7-positions significantly affect the compound's photophysical properties, which can be leveraged for imaging applications in biological systems .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 4,7-bis((4-methylphenyl)sulfonyl)benzofurazan, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via sulfonylation reactions using 4-methylbenzenesulfonyl chloride as the sulfonyl donor. A two-step approach is recommended:
Nucleophilic substitution : React benzofurazan precursors (e.g., diamino derivatives) with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >80% yield .
- Optimization : Adjust stoichiometry (1:2 molar ratio of benzofurazan core to sulfonyl chloride) and monitor reaction progress via TLC. Elevated temperatures (25–30°C) may improve sulfonation efficiency but risk side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of sulfonyl-substituted benzofurazan derivatives?
- Methodology : A multi-technique approach is essential:
- 1H/13C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for sulfonyl-attached aryl groups) and methyl resonances (δ ~2.26 ppm) .
- IR Spectroscopy : Confirm sulfonyl groups via asymmetric/symmetric S=O stretches (1332 cm⁻¹ and 1160 cm⁻¹) .
- X-ray Crystallography : Resolve molecular conformation and bond angles (e.g., C–S–O bond angles ≈106–108°) using single-crystal diffraction data .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data for sulfonyl-substituted benzofurazan derivatives?
- Methodology :
- Comparative Analysis : Cross-validate NMR/IR results with density functional theory (DFT)-predicted spectra. For example, discrepancies in proton chemical shifts may arise from solvent effects or crystal packing, which DFT simulations (e.g., B3LYP/6-311+G(d,p)) can model .
- Dynamic Effects : Account for tautomerism or conformational flexibility using variable-temperature NMR to detect equilibrium shifts .
Q. What strategies are effective for analyzing non-covalent interactions in the crystal lattice of sulfonyl-substituted benzofurazan compounds?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) via CrystalExplorer software. For example, 8-benzyl-1-[(4-methylphenyl)sulfonyl] derivatives show 12–15% contribution from H···H contacts and 8–10% from C···O interactions .
- Electrostatic Potential Maps : Use Multiwfn to visualize electron-rich regions (sulfonyl oxygens) as hydrogen-bond acceptors .
Q. How can computational methods predict the reactivity of sulfonyl groups in benzofurazan derivatives for targeted functionalization?
- Methodology :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. Sulfonyl groups typically lower LUMO energy, enhancing electrophilicity at adjacent positions .
- Molecular Dynamics (MD) Simulations : Model solvation effects on sulfonyl group accessibility in biological systems (e.g., enzyme binding pockets) .
Data-Driven Insights
| Parameter | Typical Values | Source |
|---|---|---|
| Melting Point | 223–225°C | |
| 1H NMR (Ar-H) | δ 7.1–8.5 ppm (m, 23H) | |
| Hirshfeld H···H Contacts | 12–15% of total interactions | |
| S=O IR Stretches | 1332 cm⁻¹ (asymmetric), 1160 cm⁻¹ (symmetric) |
Key Challenges
- Synthetic Pitfalls : Side reactions (e.g., over-sulfonation) may occur if temperature exceeds 30°C .
- Crystallization Issues : Ethanol hemisolvate formation can complicate crystal growth; use slow evaporation with mixed solvents (e.g., DCM/ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
